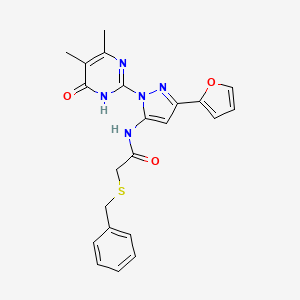

![molecular formula C12H10Cl2N2 B2884013 3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-18-1](/img/structure/B2884013.png)

3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

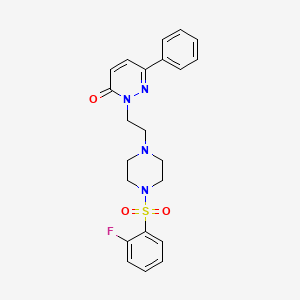

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are known for their synthetic versatility and effective biological activities .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazine derivatives with active methylene compounds . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered aromatic ring with two nitrogen atoms . The structure can be further modified by substituting different groups at various positions on the ring, leading to a wide range of pyrazole derivatives .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to their versatile structure. For example, they can react with acetyl (–CO–CH3) substituent, methoxy (–CO–OCH3), and ethoxy (–CO–OC2H5) ester substituents .Physical And Chemical Properties Analysis

Pyrazoles have diverse physical and chemical properties. For instance, unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydropyrano[2,3-c]pyrazoles

This compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles . The process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . This method offers several advantages, including mild conditions, short reaction times, high yields, and the reusability of the catalyst .

Role in Green Chemistry

The compound plays a significant role in green chemistry. It is used in chemical transformations under solvent-free conditions . These conditions often lead to decreased reaction time, increased yields, and easy work-up .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized using this compound, have been found to possess antimicrobial activity .

Antitumor and Antileukemia Activity

These derivatives have also been found to possess antitumor and antileukemia activity .

Adenosine Receptor Antagonists

Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, which can be synthesized using this compound, have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The synthesis and study of pyrazole derivatives continue to be an active area of research due to their potential applications in medicinal and pharmaceutical chemistry . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-4-7(6-10(9)14)12-8-2-1-3-11(8)15-16-12/h4-6H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRQAUPRVREONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)

![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)

![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)

![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)